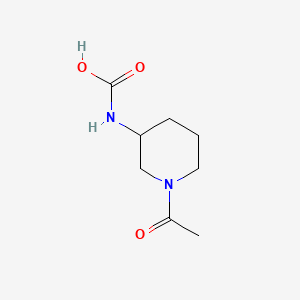
(1-Acetyl-3-piperidinyl)carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Acetyl-3-piperidinyl)carbamic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
1. Histone Deacetylase Inhibition
One of the most significant applications of (1-Acetyl-3-piperidinyl)carbamic acid is its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has been linked to various therapeutic effects, particularly in cancer treatment.
- Mechanism of Action : The compound acts by binding to the active site of HDAC enzymes, preventing the deacetylation process. This results in increased acetylation of histones and non-histone proteins, promoting gene expression associated with cell cycle arrest and apoptosis in cancer cells .
- Therapeutic Potential : Research indicates that compounds similar to this compound can be effective against various cancers, including breast cancer and leukemia. The inhibition of HDAC activity can also be beneficial in treating neurodegenerative diseases like Alzheimer’s disease due to its role in regulating gene expression related to neuroprotection .
Chemical Synthesis Applications
2. Glycoconjugation of Amines
Recent studies have highlighted the potential of this compound in the stereoselective N-glycoconjugation of amines. This reaction is vital for developing glycosylated drugs, which can enhance the pharmacokinetic properties of therapeutic agents.
- Synthesis Protocol : The compound can be used in a one-pot reaction involving amines, carbon dioxide, and glycosylating agents under mild conditions. This method has shown to yield high stereoselectivity and efficiency .
- Case Studies : In experiments involving amine-containing drugs such as sitagliptin and crizotinib, N-glycoconjugation with this compound resulted in compounds with promising bioactivity. For instance, glucose-conjugates of crizotinib exhibited comparable antitumor activity to the parent drug, demonstrating the potential for improved therapeutic efficacy through glycosylation .
Summary Table of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Histone Deacetylase Inhibition | Inhibits HDAC activity leading to increased gene expression linked to cancer treatment | Compounds similar to this compound |
| Glycoconjugation | Facilitates the stereoselective glycosylation of amines for drug development | Sitagliptin, Crizotinib |
特性
CAS番号 |
183591-09-5 |
|---|---|
分子式 |
C8H14N2O3 |
分子量 |
186.211 |
IUPAC名 |
(1-acetylpiperidin-3-yl)carbamic acid |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)10-4-2-3-7(5-10)9-8(12)13/h7,9H,2-5H2,1H3,(H,12,13) |
InChIキー |
SNJZAKMYXNKOSH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCC(C1)NC(=O)O |
同義語 |
Carbamic acid, (1-acetyl-3-piperidinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















